molecular formula C18H17FN2OS B2505669 (3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-38-8

(3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2505669
CAS RN: 851803-38-8
M. Wt: 328.41
InChI Key: VKIIJBWJXWBUCZ-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Material Science Applications

Research indicates that thiophene-containing compounds, similar in structural motifs to the specified chemical, have significant importance in material science. For instance, substituted thiophenes are utilized in the development of polymeric materials for electronic devices, including thin-film transistors, organic field-effect transistors, and solar cells. The structural manipulation of thiophene-based compounds allows for the enhancement of electronic properties, making them suitable for a wide range of material science applications (Nagaraju et al., 2018).

Pharmaceutical Applications

In the pharmaceutical domain, compounds with structural similarities to "(3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" have been synthesized and tested for various biological activities. For example, the synthesis and crystal structure of a compound demonstrated inhibition on the proliferation of cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018). Another study highlighted the catalyst- and solvent-free synthesis of a benzamide derivative through microwave-assisted Fries rearrangement, showcasing an efficient approach to developing compounds with possible pharmaceutical applications (Moreno-Fuquen et al., 2019).

Organic Synthesis and Fluorophore Development

The fluorination of organic compounds is a key area of interest due to the potential enhancement of photostability and spectroscopic properties. Research on the synthesis of fluorinated benzophenones and related compounds reveals scalable methods to access fluorinated analogues of known fluorophores, which could be applied to the development of novel imaging agents and diagnostic tools (Woydziak et al., 2012).

properties

IUPAC Name

(3-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-4-2-5-14(10-13)12-23-18-20-8-9-21(18)17(22)15-6-3-7-16(19)11-15/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIIJBWJXWBUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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